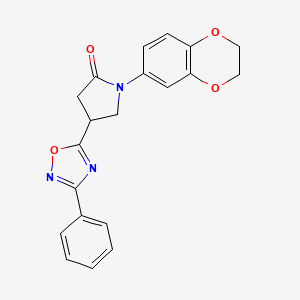![molecular formula C17H24N4O2 B2492879 N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide CAS No. 1334015-55-2](/img/structure/B2492879.png)
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide is a chemical compound commonly referred to as JNJ-1661010. It is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles and appetite. JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mechanism of Action
JNJ-1661010 acts as a potent and selective antagonist of the orexin-1 receptor, which is involved in regulating sleep-wake cycles and appetite. By blocking the activity of the orexin-1 receptor, JNJ-1661010 promotes sleep and reduces wakefulness, and also reduces food intake and body weight.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing wakefulness and increasing sleep duration, reducing food intake and body weight, and reducing drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
JNJ-1661010 has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in regulating sleep-wake cycles and appetite. Additionally, JNJ-1661010 has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
However, there are also some limitations to using JNJ-1661010 in lab experiments. One limitation is that it is not currently approved for use in humans, which limits its potential applications in clinical research. Additionally, JNJ-1661010 may have off-target effects on other receptors or pathways, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on JNJ-1661010. One area of interest is in developing JNJ-1661010 or related compounds as potential therapies for sleep disorders, obesity, and addiction. Additionally, further research could be done to better understand the mechanisms underlying the effects of JNJ-1661010 on sleep, appetite, and drug-seeking behavior. Finally, studies could be conducted to investigate potential off-target effects of JNJ-1661010 and to develop new compounds with improved selectivity and potency.
Synthesis Methods
The synthesis of JNJ-1661010 involves a multistep process that begins with the reaction of 3-amino-N-(1-cyano-3-methylbutyl)benzamide with isopropyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then treated with N,N-diisopropylethylamine and 4-dimethylaminopyridine to form the final product, JNJ-1661010.
Scientific Research Applications
JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, JNJ-1661010 has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, JNJ-1661010 has been shown to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(propan-2-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)8-15(10-18)20-16(22)13-6-5-7-14(9-13)21-17(23)19-12(3)4/h5-7,9,11-12,15H,8H2,1-4H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGGPYCZEPLZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

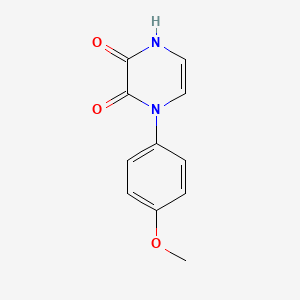

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
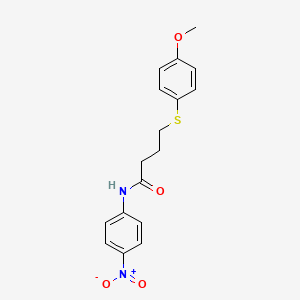
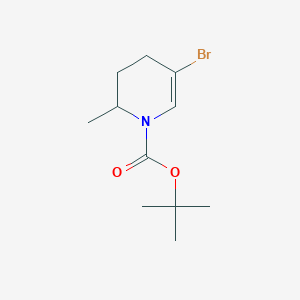
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
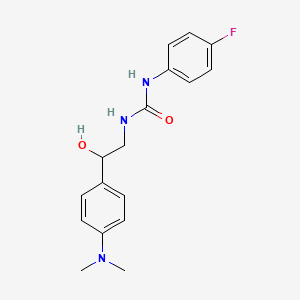
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
